![molecular formula C9H14O2 B041975 Ethyl bicyclo[3.1.0]hexane-6-carboxylate CAS No. 72229-06-2](/img/structure/B41975.png)

Ethyl bicyclo[3.1.0]hexane-6-carboxylate

Descripción general

Descripción

Synthesis Analysis

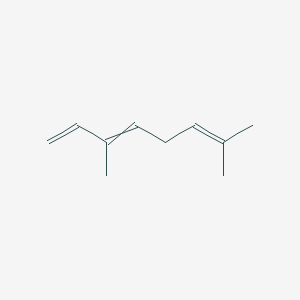

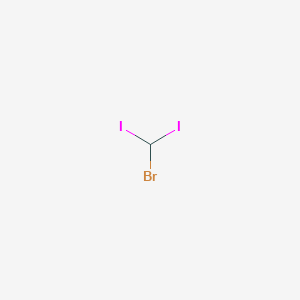

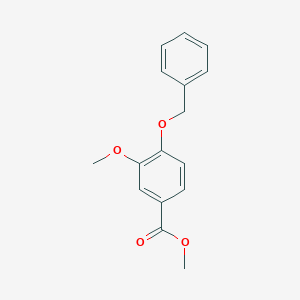

The synthesis of ethyl bicyclo[3.1.0]hexane-6-carboxylate derivatives has been accomplished through several innovative methods. One novel approach involves an efficient retro-Diels-Alder strategy for preparing enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, highlighting the retro-Diels-Alder reaction as a key step (Moher, 1996). Additionally, catalytic cyclopropanation of cyclopentenone using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst has been applied for the synthesis, demonstrating high yield and diastereoselectivity (Zhang, Moher, & Zhang, 2007).

Molecular Structure Analysis

The molecular structure of ethyl bicyclo[3.1.0]hexane-6-carboxylate derivatives has been elucidated through crystallography, revealing interesting conformational aspects. For example, the structure of 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester showcases an interplanar angle formed by the lactone and the cyclopropane rings (Böcskei et al., 1998).

Chemical Reactions and Properties

Ethyl bicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions that highlight its reactivity and potential as a synthetic intermediate. The Prins reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-carboxylate has been explored, leading to products through a Wagner-Meerwein type rearrangement (Wu, 1982). Moreover, oxidative scission reactions with RuO4 have demonstrated the compound's susceptibility to oxidative ring opening (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Aplicaciones Científicas De Investigación

Solvolysis Research : It is used in the solvolysis of tricyclo[3.1.0.0^2,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates (Bentley et al., 1993).

Cyclopropanation Reactions : In the realm of organic synthesis, it's utilized in intra- and intermolecular Kulinkovich cyclopropanation reactions of carboxylic esters with olefins (Kim, Sung, & Cha, 2003).

Regioisomer Synthesis : It is instrumental in synthesizing regioisomers and derivatives of 1-(propergyl)-pyridinium-3-olate (Aboelnaga, Hagar, & Soliman, 2016).

Liquid Crystalline Compounds : This compound is used in preparing novel liquid crystalline compounds with decreased transition temperatures and comparable dielectric and optical anisotropies (Kozhushkov et al., 2004).

Synthesis of Cyclopentanone : It plays a role in the efficient synthesis of α-hydroxyl cyclopentanone 2 (Zhang, Moher, & Zhang, 2007).

Bicyclo[2.1.0]pentanes Synthesis : Ethyl bicyclo[3.1.0]hexane-6-carboxylate is used in synthesizing various bicyclo[2.1.0]pentanes, including exo- and endo-stereoisomers and their derivatives (Brook & Brophy, 1985).

Enantiospecific Synthesis : It's used in the enantiospecific synthesis of substituted bicyclo [2.1.1]hexane-1-carboxylic acids and esters (Martínez et al., 1993).

Biological Activities : Bicyclo[3.1.0]hexane core structures, which include Ethyl bicyclo[3.1.0]hexane-6-carboxylate, have diverse biological activities and have been used as intermediates in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

Pyrethroid-Type Intermediate : It is also identified as a potential pyrethroid-type intermediate (Böcskei et al., 1998).

Antimalarial and Antimycobacterial Activities : Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives exhibit antimalarial, antimycobacterial, and cytotoxic activities against Vero cells (Ningsanont et al., 2003).

Propiedades

IUPAC Name |

ethyl bicyclo[3.1.0]hexane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKKUHDTEJVVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508488 | |

| Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |

CAS RN |

72229-06-2 | |

| Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)